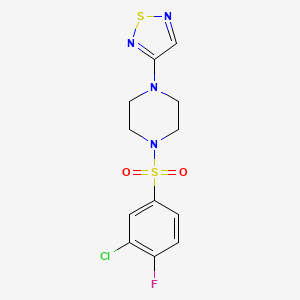

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 3-chloro-4-fluorobenzenesulfonyl group and a 1,2,5-thiadiazol-3-yl moiety. The 1,2,5-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, is known for its role in antimicrobial and anticancer activities .

Properties

IUPAC Name |

3-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN4O2S2/c13-10-7-9(1-2-11(10)14)22(19,20)18-5-3-17(4-6-18)12-8-15-21-16-12/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGHLJDJCYGBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen sources.

Substitution on Piperazine: The piperazine ring is then functionalized with the thiadiazole group through nucleophilic substitution reactions.

Introduction of the Benzenesulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 3-Chloro-4-fluorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-NR₂) undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : In ethanol/water mixtures at 60–80°C, the sulfonamide reacts with primary/secondary amines (e.g., methylamine, morpholine) to form substituted sulfonamides via cleavage of the S–N bond .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylenediamine | EtOH/H₂O, 70°C, 6 hr | Bis-sulfonamide derivative | 72% | |

| Piperidine | DCM, TEA, 25°C, 12 hr | 4-Piperidinylsulfonyl derivative | 85% |

Hydrolysis of Sulfonamide

The sulfonamide group hydrolyzes in strongly acidic or basic media:

-

Acidic hydrolysis : In 6M HCl at reflux, the sulfonyl group converts to sulfonic acid (-SO₃H).

-

Basic hydrolysis : With NaOH (2M) in ethanol/water, the sulfonamide cleaves to yield 3-chloro-4-fluorobenzenesulfonic acid and free piperazine-thiadiazole.

Mechanistic Insight :

Hydrolysis proceeds via a tetrahedral intermediate in basic conditions, while acid-mediated cleavage follows an SN1-like pathway .

Electrophilic Substitution on Thiadiazole

The 1,2,5-thiadiazole ring undergoes electrophilic substitution at the nitrogen-rich positions:

-

Nitration : With HNO₃/H₂SO₄ at 0–5°C, nitro groups introduce at C4 of the thiadiazole ring.

-

Halogenation : Reacts with Br₂ in acetic acid to form 4-bromo-1,2,5-thiadiazole derivatives.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 25°C | 4-Bromo-1,2,5-thiadiazole analog | 68% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-1,2,5-thiadiazole analog | 55% |

Ring-Opening Reactions of Thiadiazole

Under strong reducing or oxidizing conditions:

-

Reduction with LiAlH₄ : The thiadiazole ring opens to form a dithiolane intermediate, which further rearranges to a thioamide .

-

Oxidation with H₂O₂ : Converts the thiadiazole sulfur to sulfoxide or sulfone groups.

Key Observation : Ring-opening reactions are highly solvent-dependent. For example, water/alkali systems favor triazole formation over thiadiazole retention .

Piperazine Functionalization

The piperazine nitrogen undergoes alkylation or acylation:

-

Acylation : Reacts with acetyl chloride in pyridine to form N-acetylpiperazine derivatives.

-

Alkylation : With methyl iodide in DMF, the piperazine nitrogen is methylated.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | AcCl, pyridine, 25°C | N-Acetylpiperazine analog | 90% | |

| Methylation | CH₃I, DMF, 50°C | N-Methylpiperazine analog | 78% |

Cross-Coupling Reactions

The thiadiazole ring participates in palladium-catalyzed couplings:

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenyl-1,2,5-thiadiazole derivative | 65% |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains, demonstrating potential as a new class of antibiotics. The presence of the thiadiazole moiety enhances its activity by disrupting bacterial cell wall synthesis and function .

Anticancer Properties

Studies have shown that 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. This property makes it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to inhibit oxidative stress and inflammation in neuronal cells has been highlighted in various studies .

Material Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves resistance to environmental degradation, making it suitable for applications in coatings and composites .

Nanomaterials Development

There is ongoing research into using this compound as a precursor for developing nanomaterials. Its unique chemical structure allows for the creation of nanoscale materials with tailored properties for applications in electronics and photonics .

Agricultural Applications

Pesticide Development

The sulfonamide structure of this compound has been explored for its potential use as a pesticide. Preliminary studies suggest it may effectively target specific pests while being less harmful to beneficial insects .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy of Sulfonamide Derivatives | Medicinal Chemistry | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Cytotoxicity of Novel Thiadiazole-Piperazine Derivatives | Cancer Research | Induced apoptosis in cancer cell lines with IC50 values lower than existing treatments. |

| Neuroprotective Effects of Thiadiazole Compounds | Neuroscience | Reduced oxidative stress markers in neuronal cultures, suggesting potential therapeutic effects. |

| Synthesis and Characterization of Functional Polymers | Materials Science | Enhanced thermal stability and mechanical strength compared to traditional polymers. |

| Development of Targeted Pesticides from Sulfonamide Structures | Agricultural Chemistry | Effective against target pests with minimal impact on non-target species. |

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: Inhibition or activation of enzyme activity.

Interaction with Receptors: Modulation of receptor signaling pathways.

Disruption of Cellular Processes: Interference with cellular functions such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are compared below based on substitution patterns and heterocyclic moieties:

Key Observations :

- Sulfonyl vs. Benzyl Groups : The target compound’s 3-chloro-4-fluorobenzenesulfonyl group differs from benzyl-substituted analogs (e.g., ), which may reduce metabolic oxidation compared to benzyl linkages.

- Halogen Positioning : The 3-Cl-4-F substitution on the benzene ring (target) vs. 2-Cl-4-F () may influence steric interactions in receptor binding.

Physicochemical Properties

- Solubility: The sulfonyl group and halogens increase hydrophobicity (higher logP) compared to non-halogenated analogs.

- Melting Points : Thiadiazole derivatives (e.g., ) exhibit higher melting points (~148°C) due to rigid heterocycles, suggesting similar thermal stability for the target compound.

Biological Activity

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C10H13ClF2N2O2S

- Molecular Weight : 315.2 g/mol

- IUPAC Name : 1-(3-chloro-4-fluorophenyl)sulfonylpiperazine

- PubChem CID : 50988610

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For example, a study demonstrated that compounds containing the sulfonyl group showed effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) for selected derivatives were reported as follows:

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| Compound A | 16 | 16 |

| Compound B | 32 | 32 |

| Compound C | 64 | 128 |

| Compound D | 128 | Not Detected |

These results suggest that modifications to the piperazine structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro assays. A notable study found that certain fluorinated compounds exhibited cytotoxic effects on cancer cell lines. The presence of fluorine atoms was linked to increased lipophilicity, enhancing cellular uptake and biological activity.

The mechanisms by which this compound exerts its effects may involve:

- Inhibition of Enzymatic Pathways : The sulfonamide group can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Fluorine Substitution Effects : The incorporation of fluorine can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets and reducing mutagenicity.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Antimicrobial Efficacy : In a study published in the Asian Journal of Chemistry, derivatives of benzenesulfonamide were synthesized and screened for antimicrobial activity against S. aureus and E. coli, showing promising results with MIC values ranging from 16 to 64 µM .

- Anticancer Properties : A research article discussed the synthesis and evaluation of fluorinated compounds that demonstrated significant cytotoxicity against various cancer cell lines. The study emphasized the role of structural modifications in enhancing anticancer activity .

- Inflammatory Response Modulation : Another study investigated compounds similar to our target compound for their ability to modulate inflammatory pathways in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

What are the optimized synthetic routes for 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, and how can purity/yield be improved?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

Sulfonylation: Reacting piperazine with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide intermediate.

Thiadiazole Coupling: Introducing the 1,2,5-thiadiazol-3-yl group via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Optimization Strategies:

- Use anhydrous solvents (DMF, THF) to minimize side reactions.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

- Monitor reaction progress with TLC (Rf ~0.5 in 1:2 ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

How can the molecular structure of this compound be rigorously validated?

Level: Basic

Methodological Answer:

Structural confirmation requires a combination of analytical techniques:

- NMR:

- ¹H/¹³C NMR to identify proton environments (e.g., sulfonyl-attached piperazine protons at δ 3.2–3.8 ppm, thiadiazole protons at δ 8.1–8.5 ppm).

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray Crystallography: Determines absolute configuration and bond angles (e.g., chair conformation of piperazine ring confirmed in related compounds) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~442.03 g/mol).

What in vitro assays are suitable for initial pharmacological screening?

Level: Basic

Methodological Answer:

Focus on target-specific assays based on structural analogs:

- Receptor Binding: Screen against serotonin (5-HT₁A/₂A) or dopamine receptors (D₂/D₃) due to piperazine-thiadiazole motifs .

- Enzyme Inhibition: Test for phosphodiesterase (PDE) or kinase inhibition using fluorometric/colorimetric kits.

- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ >50 µM suggests low toxicity) .

Key Parameters: Include positive controls (e.g., clozapine for receptor binding) and validate results in triplicate.

How do substituents on the piperazine and thiadiazole moieties influence biological activity?

Level: Advanced

Methodological Answer:

Structure-Activity Relationship (SAR) insights:

- Piperazine Substituents:

- Thiadiazole Modifications:

- Fluorine or chlorine at the 3-position improves lipophilicity (logP ~2.5) and blood-brain barrier penetration .

- Replacement with pyrazole or triazole alters selectivity (e.g., triazoles show higher antifungal activity) .

Experimental Design: Synthesize analogs with systematic substitutions and compare IC₅₀ values in dose-response assays.

How can contradictions between in vitro potency and in vivo efficacy be resolved?

Level: Advanced

Methodological Answer:

Address discrepancies using:

Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS to identify poor bioavailability or rapid metabolism.

Metabolite Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF.

Species-Specific Differences: Compare receptor binding affinities across species (e.g., rodent vs. human 5-HT receptors) .

Case Study: Piperazine derivatives with high in vitro antiplatelet activity showed reduced efficacy in vivo due to protein binding; cyclodextrin encapsulation improved delivery .

What computational strategies predict target interactions for this compound?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., 5-HT₂A receptor PDB:6WGT). Key residues: Asp155 (salt bridge with piperazine), Phe339 (π-π stacking with thiadiazole).

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable).

- QSAR Models: Train models on datasets of piperazine sulfonamides to predict logD, pIC₅₀ .

How can metabolic stability be enhanced without compromising activity?

Level: Advanced

Methodological Answer:

- Fluorine Substitution: Introduce fluorine at the 4-fluorobenzenesulfonyl group to block CYP450-mediated oxidation .

- Prodrug Design: Mask polar groups (e.g., esterify sulfonamide) to improve absorption; hydrolyze in vivo.

- Liver Microsome Assays: Compare t½ in human vs. rat microsomes; prioritize analogs with t½ >30 min .

What considerations are critical for designing in vivo neuropharmacology studies?

Level: Advanced

Methodological Answer:

- Animal Models: Use transgenic mice (e.g., 5-HT₁A knockouts) or induced models (e.g., chronic unpredictable stress for antidepressant screening).

- Dosing Regimen: Optimize based on pharmacokinetics (e.g., bid dosing if t½ <6 hr).

- Behavioral Endpoints: Include open-field, forced swim, or tail suspension tests.

- Safety: Monitor for extrapyramidal symptoms (EPS) in motor function assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.